molecular formula C5H6BrNO4 B8616125 4-Bromo-2-(methoxyimino)-3-oxobutanoic acid CAS No. 537693-38-2

4-Bromo-2-(methoxyimino)-3-oxobutanoic acid

Cat. No. B8616125
M. Wt: 224.01 g/mol
InChI Key: AMTTUPGTZVAKBF-UHFFFAOYSA-N
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Patent
US06458949B1

Procedure details

4-bromo-2-methoxyimino-3-oxobutyric acid (2.57 g) is added to methylene chloride (20 ml) and the solution is cooled to −20° C. Phosphorous pentachloride (2.5 g) is added in small lots over a period of 5 min while maintaining the temperature between −20° C. and −15° C. Thereafter, the temperature is slowly raised to −5° C. and the reaction mass is stirred at −5° C. to 0° C. until the starting material's absence is noted with TLC in about 30 mins. Aqueous workup was done to remove inorganic impurities and byproducts and the organic layer was dried over anhydrous sodium sulfate. This solution is taken as is for the next stage.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=[O:11])[C:4](=[N:8][O:9][CH3:10])[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>C(Cl)Cl>[Br:1][CH2:2][C:3](=[O:11])[C:4](=[N:8][O:9][CH3:10])[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
BrCC(C(C(=O)O)=NOC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction mass is stirred at −5° C. to 0° C. until the starting material's absence
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −20° C. and −15° C
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the temperature is slowly raised to −5° C.
CUSTOM
Type
CUSTOM
Details
to remove inorganic impurities and byproducts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC(C(C(=O)Cl)=NOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.